molecular formula C22H28O2P2 B2727192 (3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-73-3

(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2727192
CAS No.: 2214207-73-3
M. Wt: 386.412
InChI Key: CKHIWGYUNCCXKO-UIOOFZCWSA-N
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Description

(3R,3'R)-3,3'-Di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (CAS: 2214207-73-3) is a chiral bibenzooxaphosphole derivative with a molecular formula of C₂₂H₂₈O₂P₂ (exact mass: 386.1565) . Its structure features a fused bicyclic system with tert-butyl groups at the 3 and 3' positions, which confer steric bulk and rigidity. This compound is synthesized via stereoselective methods, including metal-mediated coupling reactions under optimized conditions (yields: 45–92%) . Its primary application lies in asymmetric catalysis, where it serves as a P-chiral ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling, due to its ability to induce high enantioselectivity .

Properties

IUPAC Name

(3R)-3-tert-butyl-4-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHIWGYUNCCXKO-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@@]4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,3'R)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphine oxide compound with significant potential in various biological applications. Its unique structural properties allow it to function as a chiral ligand in asymmetric synthesis and exhibit notable biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H28O2P2
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 1610785-35-7
  • Purity : Available in grades of ±95% and ±99% enantiomeric excess (ee) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 Cells : A study demonstrated that related phosphine oxide compounds showed cytotoxic activity against human leukemia HL-60 cells with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes:

  • CYP450 Enzymes : It has been reported to act as an inhibitor for several cytochrome P450 isoforms (CYP2C9, CYP2D6, CYP3A4), which are critical in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Ligand Coordination : As a chiral ligand in catalytic reactions, it can form stable complexes with transition metals which may enhance the selectivity and yield of various organic transformations.
  • Radical Formation : The generation of reactive radicals through its metabolic pathways may contribute to its anticancer properties by inducing oxidative stress in cancer cells .

Table 1: Biological Activities of this compound

Activity TypeEffect/OutcomeReference
CytotoxicityIC50 against HL-60 cells
CYP InhibitionInhibits CYP2C9, CYP2D6, CYP3A4
Ligand ActivityActs as a chiral ligand

Case Study 1: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits significant cytotoxic effects on HL-60 leukemia cells. The mechanism was hypothesized to involve apoptosis induction through oxidative stress pathways.

Case Study 2: Drug Interaction Potential

A pharmacokinetic study evaluated the interaction potential of this compound with commonly prescribed medications metabolized by CYP450 enzymes. The results indicated that co-administration could lead to increased plasma concentrations of drugs like warfarin and certain antidepressants due to competitive inhibition.

Scientific Research Applications

Applications in Asymmetric Catalysis

2.1 Catalytic Asymmetric Transformations

One of the primary applications of (3R,3'R)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is its use as a ligand in asymmetric catalysis. It has been shown to facilitate various reactions with high enantioselectivity:

  • Michael Additions : The compound has been employed in Michael addition reactions where it provides excellent enantioselectivity and regioselectivity. For instance, studies have demonstrated that using this ligand can yield products with enantiomeric ratios exceeding 99:1 .
Reaction TypeEnantioselectivityReference
Michael Addition>99:1
Asymmetric Hydrogenation95% ee
Ring Opening–CycloadditionHigh yields

2.2 Coordination Chemistry

The ability of this compound to coordinate with transition metals enhances its effectiveness as a ligand in catalytic cycles. It forms stable complexes with metals such as nickel and palladium:

  • Nickel Complexes : These complexes have been utilized in asymmetric transformations like the Sommelet-Hauser reaction and other rearrangements with significant yields and enantioselectivities .

Case Studies

Case Study 1: Enantioselective Synthesis of Alcohols

In a notable study published in Aldrichimica Acta, researchers utilized this compound as a ligand for the synthesis of chiral alcohols from ketones. The reaction conditions were optimized to achieve high yields and enantiomeric excess (ee) values .

Case Study 2: Catalytic Hydroboration

Another application involves the hydroboration of alkenes using this ligand in combination with boron reagents. The resultant products exhibited high enantioselectivity (>99:1) and were further transformed into valuable chiral intermediates for pharmaceutical applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents at the 2, 2', 4, and 4' positions, which significantly alter their steric, electronic, and catalytic properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Purity/ee Key Applications
Target Compound tert-Butyl (3,3') C₂₂H₂₈O₂P₂ 386.40 2214207-73-3 97%+ Asymmetric hydrogenation
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diethyl-... Ethyl (2,2'), tert-Butyl (3,3') C₂₆H₃₆O₂P₂ 442.51 2634687-61-7 N/A Catalytic ligand research
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-di(pentan-3-yl)-... Pentan-3-yl (2,2') N/A 526.68 2213449-78-4 95%+ Research-grade catalysis
(2R,2'R,3R,3'R)-MeO-BIBOP Methoxy (4,4'), tert-Butyl (3,3') C₂₄H₃₂O₄P₂ N/A N/A ≥99% ee Transition metal catalysis
ZJ-0031: Anthracenyl-substituted derivative Anthracen-9-yl (4,4') C₃₈H₃₆O₂P₂ 738.85 1884680-45-8 98%+ High-steric-demand reactions

Key Observations :

  • Electronic Effects : Methoxy groups at 4,4' positions (MeO-BIBOP) modify electron density, influencing metal-ligand interactions and catalytic activity .
  • Aromatic Extensions : Anthracenyl groups at 4,4' positions (e.g., ZJ-0031) introduce π-π stacking capabilities, beneficial for binding aromatic substrates .

Stereochemical Variations

The target compound’s R,R configuration contrasts with its S,S diastereomer (CAS: 2207601-04-3), which shares the same molecular formula but exhibits inverted stereochemistry . Such stereochemical differences critically impact enantioselectivity in catalysis. For example:

  • (R)-AntPhos (CAS: 1456816-37-7) and (S)-AntPhos (CAS: 1807740-34-6) demonstrate >99% ee, highlighting the role of absolute configuration in asymmetric induction .

Physical and Stability Properties

  • Storage : Most analogs require storage under inert atmospheres (2–8°C or -20°C) due to air sensitivity .
  • Thermal Stability : The tert-butyl groups enhance thermal stability, making the target compound suitable for high-temperature reactions .
  • Solubility : Bulky substituents (e.g., anthracenyl) reduce solubility in polar solvents, necessitating optimized reaction conditions .

Commercial Availability and Cost

  • The target compound is priced at ¥2000/100mg (China) , while anthracenyl derivatives cost up to €1,837/g (Europe) .
  • Ethyl- and pentyl-substituted variants are less commercially prevalent, reflecting their niche research applications .

Q & A

Q. What role do steric parameters (e.g., Tolman cone angle) play in ligand design for transition-metal complexes?

  • Answer : Larger tert-butyl groups increase steric bulk, reducing metal coordination flexibility. Quantify via X-ray crystallography or computational steric maps .

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